2DP6AVY7RB
説明
(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide, also known as (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide, is a useful research compound. Its molecular formula is C28H29BrN2O and its molecular weight is 489.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ナノキャリアベースのダリフェナシン臭化水素酸塩ゲル開発
ダリフェナシン臭化水素酸塩は、BCSクラスIIの薬剤であり、広範なファーストパス代謝のためにバイオアベイラビリティが低い . ある研究では、過活動膀胱の管理のためのナノメトリックマイクロエマルジョンベースの経皮ゲルを開発することにより、薬物送達の代替経路を調査した . 達成された利点は、バイオアベイラビリティの向上と用量削減に繋がる可能性がある .
自己組織型液晶立方ナノ粒子
別の研究では、過活動膀胱の夜間制御のための持続放出アプローチのために、ダリフェナシンを負荷した自己組織型液晶立方ナノ粒子(LCCN)を開発した . 最適化された製剤は、ウサギの腸管を介したin vitroでの放出プロファイルとex vivoでの透過の制御に加えて、小さな粒径、良好な均質性、ゼータ電位を示した .
ダリフェナシン臭化水素酸塩副生成物の合成/単離
質量スペクトルは、ダイマー1と同様、m/z 572原子質量単位にプロトン化された分子イオンピークを示した . これは、ダリフェナシン臭化水素酸塩が副生成物の合成/単離に使用できることを示唆している .
ダリフェナシン臭化水素酸塩負荷ナノ構造化脂質キャリアの準備
ダリフェナシン臭化水素酸塩を負荷したナノ構造化脂質キャリア(NLC)は、固体脂質と液体脂質の異なる比率を使用して、乳化音波処理によって製剤化された
作用機序
Target of Action
Darifenacin nitrile hydrobromide, also known as 2DP6AVY7RB, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
The compound acts as a competitive antagonist of the M3 muscarinic acetylcholine receptors . By binding to these receptors, it inhibits their activation, thereby reducing bladder muscle contractions . This blockage decreases the urgency to urinate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the muscarinic signaling pathway . By blocking the M3 receptors, darifenacin nitrile hydrobromide disrupts the normal signaling process, leading to reduced bladder muscle contractions .
Pharmacokinetics
The pharmacokinetics of darifenacin involve several key aspects:
- Absorption : After oral administration, darifenacin is well absorbed from the gastrointestinal tract .
- Distribution : It is highly protein-bound (98%), primarily to α1-acid glycoprotein .
- Metabolism : Darifenacin is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 .
- Excretion : Only about 3% of unchanged drug is excreted in urine and feces .
Result of Action
The primary molecular effect of darifenacin nitrile hydrobromide’s action is the reduction of bladder muscle contractions . On a cellular level, this results in decreased urgency to urinate .
Action Environment
The action, efficacy, and stability of darifenacin nitrile hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, conditions such as hepatic impairment can increase plasma concentrations of the drug .
生化学分析
Biochemical Properties
It is known that the compound is subject to extensive hepatic metabolism . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . These reactions are mediated by hepatic cytochrome P450 2D6 and 3A4 .
Cellular Effects
It is known that darifenacin, a related compound, blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate .
Molecular Mechanism
It is known that darifenacin, a related compound, works by blocking M3 muscarinic acetylcholine receptors . This block reduces the urgency to urinate .
生物活性
(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile hydrobromide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C28H29BrN2O
- Molecular Weight : 463.44 g/mol
- IUPAC Name : (3S)-1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile hydrobromide
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It has been shown to act as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion. This interaction can lead to effects such as reduced bladder contractions and potential applications in treating overactive bladder conditions.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Anti-inflammatory Effects : Similar compounds have demonstrated significant inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response. For instance, related benzofuran derivatives have shown IC50 values in the low micromolar range against COX enzymes .
- Antitumor Properties : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential for development into antimicrobial agents.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX and lipoxygenase | |
Antitumor | Induction of apoptosis in cancer cell lines | |
Antimicrobial | Activity against Gram-positive bacteria |
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a structurally similar compound, 5-benzofuranol (L-651896), which inhibited COX and lipoxygenase activities with IC50 values around 0.1 µM for leukotriene synthesis . This suggests that (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile hydrobromide could exhibit similar anti-inflammatory properties.
Cytotoxicity Assessment
The cytotoxic effects of this compound were assessed using the MTT assay on normal 3T3 cell lines. Results indicated that at concentrations up to 150 µM, the compound was non-cytotoxic, suggesting a favorable safety profile for therapeutic applications .
特性
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O.BrH/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27;/h1-12,19,26H,13-18,20H2;1H/t26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVSKIIOIPTSE-UFTMZEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608127-89-5 | |
Record name | Darifenacin nitrile hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608127895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARIFENACIN NITRILE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP6AVY7RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。